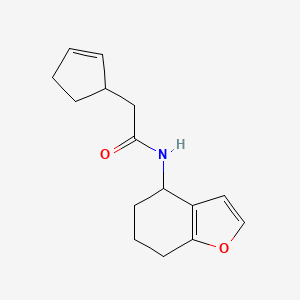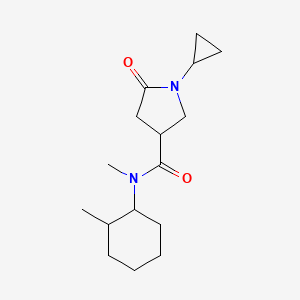
1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is a compound that belongs to the class of pyrrolidine carboxamide. It is a synthetic compound that has been the subject of much research due to its potential applications in the field of medicine.
Scientific Research Applications
1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been the subject of much research due to its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been found to have antitumor properties, making it a potential candidate for the treatment of cancer.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for pain and inflammation.
Biochemical and Physiological Effects:
1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been found to have several biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are responsible for pain and inflammation. It has also been found to inhibit the growth of tumor cells, making it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its potential as a treatment for pain and inflammation. It has also been found to have antitumor properties, making it a potential candidate for the treatment of cancer. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.
Future Directions
There are several future directions for research on 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide. One direction is to further investigate its mechanism of action in order to better understand its effects in vivo. Another direction is to investigate its potential as a treatment for cancer, particularly in combination with other cancer treatments. Additionally, further research could be done on its potential as a treatment for other conditions, such as inflammation and pain.
Synthesis Methods
The synthesis of 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide involves several steps. The first step involves the reaction between cyclopropylamine and 2-methylcyclohexanone to form N-cyclopropyl-2-methylcyclohexanamine. The second step involves the reaction between N-cyclopropyl-2-methylcyclohexanamine and methyl isocyanate to form 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide.
properties
IUPAC Name |
1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-11-5-3-4-6-14(11)17(2)16(20)12-9-15(19)18(10-12)13-7-8-13/h11-14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQQHJQTXHDZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

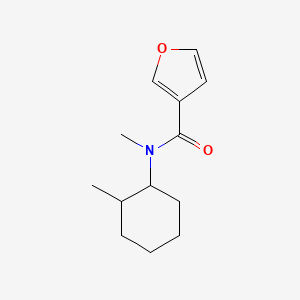
![1-[[4-(Difluoromethoxy)phenyl]methyl]-3-(1-pyridin-4-ylethyl)urea](/img/structure/B7494540.png)
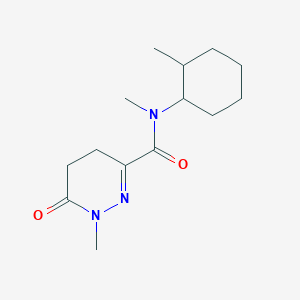
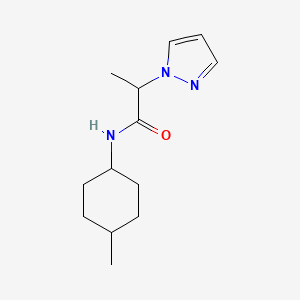

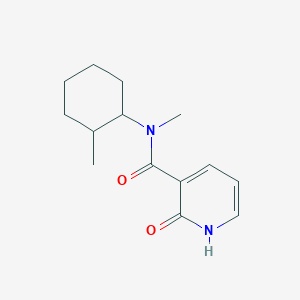
![N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide](/img/structure/B7494572.png)
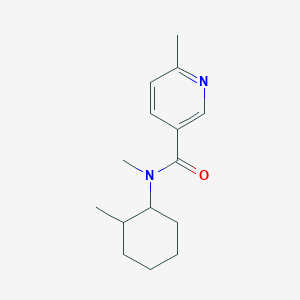
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-4-ylmethanone](/img/structure/B7494582.png)
![2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7494589.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(5-methylthiophen-2-yl)methanone](/img/structure/B7494597.png)
![3-[[2-(Dimethylamino)-2-thiophen-3-ylethyl]amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7494605.png)
![3-(2-hydroxyphenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494615.png)
